3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol
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Overview
Description
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a chemical compound that features a trifluoromethyl group attached to a tetrahydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a precursor compound using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as tetrabutylammonium fluoride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals.
Uniqueness
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is unique due to its specific structural arrangement, which combines the properties of a trifluoromethyl group with a tetrahydrobenzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F3O2 |
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Molecular Weight |
220.19 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H11F3O2/c1-5-4-15-8-3-6(10(11,12)13)2-7(14)9(5)8/h4,6-7,14H,2-3H2,1H3 |
InChI Key |
QHPGXOSSNIGLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(CC(C2)C(F)(F)F)O |
Origin of Product |
United States |
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